[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
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Description
[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a useful research compound. Its molecular formula is C37H46N8O13 and its molecular weight is 810.818. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the construction of antibody-drug conjugates (adcs) . ADCs typically target cancer cells, leveraging the specificity of antibodies to deliver cytotoxic drugs to these cells .
Mode of Action
Mal-Dap(Boc)-Val-Cit-PAB-PNP serves as a linker molecule in ADCs. After the Boc (tert-butoxycarbonyl) protecting group is removed, the exposed amine on Dap can react with a cytotoxic drug molecule. This results in a stable conjugate due to Dap neighboring-group assistance .
Biochemical Pathways
Once inside the cell, the cytotoxic drug is released, leading to cell death .
Pharmacokinetics
The linker, such as Mal-Dap(Boc)-Val-Cit-PAB-PNP, ensures the stable attachment of the drug until it reaches the target site .
Result of Action
The cytotoxic drug, once released inside the cell, interferes with cell division and leads to cell death .
Action Environment
Additionally, the tumor microenvironment, including factors like interstitial fluid pressure and the density of target receptors on the cancer cells, can influence the efficacy of ADCs .
Biochemical Analysis
Biochemical Properties
The compound is known to play a role in drug conjugate construction, leading to more stable conjugates due to Dap neighboring-group assistance . This strategy is widely used in ADC
Cellular Effects
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates These conjugates can then interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of [4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is not fully understood. The compound itself does not have a direct mechanism of action. It serves as a linker molecule in ADCs. Once conjugated to an antibody and the Boc group is removed, the exposed amine on Dap can further react with a cytotoxic drug molecule.
Temporal Effects in Laboratory Settings
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Dosage Effects in Animal Models
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Metabolic Pathways
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Transport and Distribution
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Subcellular Localization
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N8O13/c1-21(2)30(43-32(49)27(44-28(46)16-17-29(44)47)19-40-35(52)58-37(3,4)5)33(50)42-26(7-6-18-39-34(38)51)31(48)41-23-10-8-22(9-11-23)20-56-36(53)57-25-14-12-24(13-15-25)45(54)55/h8-17,21,26-27,30H,6-7,18-20H2,1-5H3,(H,40,52)(H,41,48)(H,42,50)(H,43,49)(H3,38,39,51)/t26-,27-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLKKFVAPLGPNQ-VWYPKUQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N8O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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